4-(1-Carboxypropoxy)benzoic acid
Description
4-(1-Carboxypropoxy)benzoic acid is a benzoic acid derivative with a carboxypropoxy substituent at the para position. Its structure comprises a benzoic acid backbone (C₇H₆O₂) modified by an ether-linked propoxy chain terminating in a carboxylic acid group (-OCH₂CH₂CH₂COOH).
Properties
IUPAC Name |
4-(1-carboxypropoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-2-9(11(14)15)16-8-5-3-7(4-6-8)10(12)13/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRCKEUYLJBWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-carboxypropoxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 1-carboxypropyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Carboxypropoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, nitric acid, and amines.
Major Products Formed:
Oxidation Products: Derivatives with additional carboxyl groups or other oxidized functional groups.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-(1-Carboxypropoxy)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of carboxypropoxy groups on biological systems.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 4-(1-carboxypropoxy)benzoic acid exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-(1-Carboxypropoxy)benzoic acid with key analogs from the literature:
Key Findings from Comparative Studies
Synthetic Efficiency :
- The use of K₂CO₃ supported on alumina (as in 4-(4-Pentenyloxy)benzoic acid synthesis) reduces reaction times to 4 hours compared to traditional methods requiring 12–48 hours . This catalyst system could hypothetically improve the synthesis of this compound.
- Ester derivatives (e.g., 4-(propionyloxy)benzoic acid) are more prone to hydrolysis than ether-linked analogs, limiting their stability in aqueous environments .
Physicochemical Properties: Solubility: The additional carboxylic acid group in this compound enhances water solubility at basic pH compared to non-carboxylated analogs like 4-(4-Pentenyloxy)benzoic acid. Thermal Stability: Long-chain derivatives (e.g., 4-[(4-propenoyloxy)undecyloxy]benzoic acid) exhibit higher melting points (~150–200°C) due to van der Waals interactions, whereas shorter-chain analogs like p-hydroxybenzoic acid melt at ~213°C .
Applications: Pharmaceuticals: p-Hydroxybenzoic acid is widely used as a preservative, while caffeic acid’s antioxidant properties make it valuable in nutraceuticals . The carboxylic acid terminus in this compound could enable covalent conjugation with drug molecules for targeted delivery. Materials Science: Alkenyloxy derivatives (e.g., 4-(4-Pentenyloxy)benzoic acid) are precursors for liquid crystals, whereas long-chain analogs (e.g., 4-[(4-propenoyloxy)undecyloxy]benzoic acid) are used in polymer synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
